molecular formula C18H19ClN2O2 B5169974 N-(4-chlorophenyl)-N'-(4-isopropylbenzyl)ethanediamide

N-(4-chlorophenyl)-N'-(4-isopropylbenzyl)ethanediamide

Cat. No. B5169974
M. Wt: 330.8 g/mol
InChI Key: OBWKDCWHPOJPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-(4-isopropylbenzyl)ethanediamide, commonly known as A82775C, is a synthetic compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. A82775C has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.

Mechanism of Action

The mechanism of action of A82775C is not fully understood, but it is thought to involve inhibition of bacterial cell wall synthesis. Specifically, A82775C is believed to inhibit the enzyme UDP-N-acetylmuramyl-L-alanine synthase, which is involved in the synthesis of the bacterial cell wall. This leads to the disruption of the bacterial cell wall and ultimately cell death. A82775C has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
A82775C has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting cell wall synthesis. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. A82775C has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of A82775C for lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. In addition, its antitumor activity makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of A82775C is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are a number of future directions for research on A82775C. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the development of derivatives of A82775C with improved pharmacological properties. Finally, there is interest in further exploring the mechanisms of action of A82775C and its potential use in the treatment of bacterial infections, fungal infections, and cancer.

Synthesis Methods

The synthesis of A82775C involves the reaction of 4-chlorobenzoyl chloride with 4-isopropylbenzylamine in the presence of a base such as triethylamine to form the corresponding amide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

A82775C has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, A82775C has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)14-5-3-13(4-6-14)11-20-17(22)18(23)21-16-9-7-15(19)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWKDCWHPOJPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.